
2-(2-chlorophenoxy)-N-5-quinolinylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-5-quinolinylacetamide, also known as CQ, is a chemical compound that has been widely studied for its potential applications in scientific research. CQ is a member of the quinoline family of compounds, which have been shown to exhibit a wide range of biological activities, including antimalarial, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide is not fully understood, but it is believed to involve the inhibition of heme polymerization, which is essential for the survival of the malaria parasite. 2-(2-chlorophenoxy)-N-5-quinolinylacetamide has also been shown to inhibit the acidification of lysosomes, which is thought to be responsible for its antiviral and anticancer properties.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-5-quinolinylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as protein kinase C and phospholipase A2, which are involved in cell signaling pathways. 2-(2-chlorophenoxy)-N-5-quinolinylacetamide has also been shown to inhibit the release of cytokines, which are involved in the immune response. In addition, 2-(2-chlorophenoxy)-N-5-quinolinylacetamide has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide is its wide range of biological activities, which make it a useful tool for studying various biological processes. 2-(2-chlorophenoxy)-N-5-quinolinylacetamide is also relatively easy to synthesize and has a long shelf life, making it a cost-effective reagent for laboratory experiments. However, one of the limitations of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide is its potential toxicity, which may limit its use in certain experiments. In addition, the mechanism of action of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide. One area of research is the development of new derivatives of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide with improved biological activity. Another area of research is the investigation of the mechanism of action of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide, which may lead to the development of new therapies for various diseases. Finally, the potential use of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide in combination with other drugs for the treatment of various diseases is an area of research that warrants further investigation.
Conclusion:
In conclusion, 2-(2-chlorophenoxy)-N-5-quinolinylacetamide, or 2-(2-chlorophenoxy)-N-5-quinolinylacetamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. 2-(2-chlorophenoxy)-N-5-quinolinylacetamide has a wide range of biological activities, including antimalarial, antiviral, and anticancer properties. The synthesis of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide is relatively easy and cost-effective, making it a useful tool for laboratory experiments. However, the potential toxicity of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide and its unclear mechanism of action are limitations that need to be addressed in future research. Overall, 2-(2-chlorophenoxy)-N-5-quinolinylacetamide has the potential to be a valuable reagent for the study of various biological processes and the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide involves the reaction of 2-chlorophenol with 2-aminobenzoic acid to form 2-(2-chlorophenoxy)benzoic acid. This compound is then reacted with acetyl chloride to produce 2-(2-chlorophenoxy)acetamide. Finally, the reaction of this compound with 5-aminoquinoline yields 2-(2-chlorophenoxy)-N-5-quinolinylacetamide. The synthesis of 2-(2-chlorophenoxy)-N-5-quinolinylacetamide has been optimized over the years, resulting in high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-5-quinolinylacetamide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its antimalarial activity. 2-(2-chlorophenoxy)-N-5-quinolinylacetamide has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria. In addition, 2-(2-chlorophenoxy)-N-5-quinolinylacetamide has also been studied for its potential antiviral and anticancer properties. 2-(2-chlorophenoxy)-N-5-quinolinylacetamide has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus, and has also been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-quinolin-5-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-13-6-1-2-9-16(13)22-11-17(21)20-15-8-3-7-14-12(15)5-4-10-19-14/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWUHSYHDGFJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(quinolin-5-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


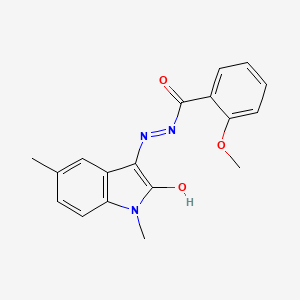
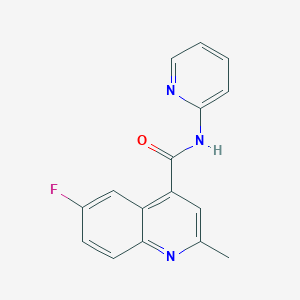
![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5715372.png)
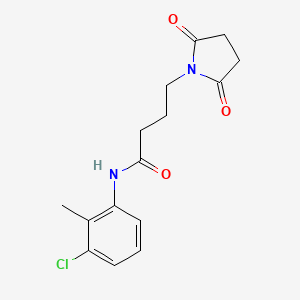
![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)
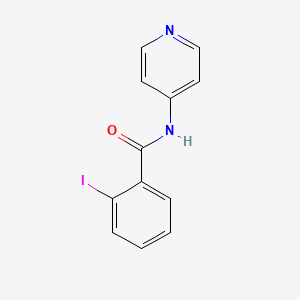
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5715395.png)
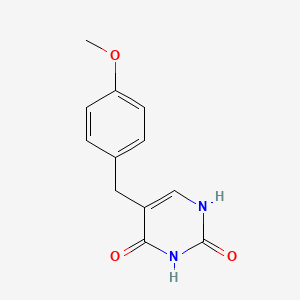
![N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5715422.png)

![N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5715447.png)
![1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5715452.png)
